molecular formula C17H11F3N4OS2 B258387 N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

カタログ番号 B258387
分子量: 408.4 g/mol
InChIキー: WOISBJHHTGNSKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a chemical compound that has been extensively studied in recent years due to its potential therapeutic properties. This compound is commonly referred to as BTA-EG6 and has been found to have a wide range of applications in scientific research.

作用機序

The mechanism of action of BTA-EG6 is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
BTA-EG6 has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. These effects make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

実験室実験の利点と制限

One of the main advantages of using BTA-EG6 in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and signaling pathways. However, one of the limitations of using BTA-EG6 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several future directions for the study of BTA-EG6, including the development of new drug formulations, the identification of new targets for its therapeutic effects, and the optimization of its synthesis and purification methods. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.

合成法

The synthesis of BTA-EG6 involves a multistep process that requires the use of several reagents and catalysts. The first step involves the reaction between 2-mercaptobenzothiazole and ethyl chloroacetate in the presence of a base to form the intermediate product, which is then further reacted with 3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinethiol in the presence of a catalyst to yield BTA-EG6.

科学的研究の応用

BTA-EG6 has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.

特性

製品名

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

分子式

C17H11F3N4OS2

分子量

408.4 g/mol

IUPAC名

N-(1,3-benzothiazol-2-yl)-2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H11F3N4OS2/c1-9-6-13(17(18,19)20)23-15(10(9)7-21)26-8-14(25)24-16-22-11-4-2-3-5-12(11)27-16/h2-6H,8H2,1H3,(H,22,24,25)

InChIキー

WOISBJHHTGNSKL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

正規SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。